Cas no 143924-45-2 (2-(Piperidin-4-yl)pyridine dihydrochloride)
2-(Piperidin-4-yl)pyridine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Piperidin-4-yl)pyridine dihydrochloride
- 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride
- 2-piperidin-4-ylpyridine,dihydrochloride
- CS-0145564
- J-506555
- 2-(Piperidin-4-yl)pyridine dihydrochloride, AldrichCPR
- MFCD14583122
- DB-354985
- Pyridine, 2-(4-piperidinyl)-, hydrochloride (1:2)
- 143924-45-2
- AKOS015991356
- EE-0216
- C77434
- A884874
- 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2)
- SB43623
- 2-(Piperidin-4-yl)pyridine 2HCl
- 2-piperidin-4-ylpyridine;dihydrochloride
- EN300-1222682
- 2-(Piperidin-4-yl)pyridinedihydrochloride
- DTXSID40582436
- F2167-2633
- SCHEMBL4008149
-
- MDL: MFCD14583122
- Inchi: 1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
- InChI Key: NXCFRWODOJQICL-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCC(C2C=CC=CN=2)CC1
Computed Properties
- Exact Mass: 234.06900
- Monoisotopic Mass: 234.0690539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92000
- LogP: 3.48140
2-(Piperidin-4-yl)pyridine dihydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- HazardClass:IRRITANT
2-(Piperidin-4-yl)pyridine dihydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Piperidin-4-yl)pyridine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 055486-500mg |
2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yldihydrochloride |
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| Apollo Scientific | OR303856-250mg |
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£103.00 | 2023-09-02 | ||
| Apollo Scientific | OR303856-1g |
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143924-45-2 | 1g |
£308.00 | 2023-09-02 | ||
| Chemenu | CM173205-1g |
2-(Piperidin-4-yl)pyridine dihydrochloride |
143924-45-2 | 95% | 1g |
$701 | 2021-08-05 | |
| Matrix Scientific | 055486-500mg |
2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yldihydrochloride, >95% |
143924-45-2 | >95% | 500mg |
$496.00 | 2021-06-27 | |
| Chemenu | CM173205-1g |
2-(Piperidin-4-yl)pyridine dihydrochloride |
143924-45-2 | 95% | 1g |
$427 | 2023-02-02 | |
| abcr | AB269677-500 mg |
2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride; 95% |
143924-45-2 | 500MG |
€575.70 | 2022-03-03 | ||
| abcr | AB269677-1 g |
2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride; 95% |
143924-45-2 | 1g |
€1,113.30 | 2022-03-03 | ||
| TRC | P184051-100mg |
2-(piperidin-4-yl)pyridine dihydrochloride |
143924-45-2 | 100mg |
$ 110.00 | 2023-04-16 | ||
| TRC | P184051-500mg |
2-(piperidin-4-yl)pyridine dihydrochloride |
143924-45-2 | 500mg |
$ 425.00 | 2023-04-16 |
2-(Piperidin-4-yl)pyridine dihydrochloride Suppliers
2-(Piperidin-4-yl)pyridine dihydrochloride Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-(Piperidin-4-yl)pyridine dihydrochloride
Introduction to 2-(Piperidin-4-yl)pyridine dihydrochloride (CAS No. 143924-45-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(Piperidin-4-yl)pyridine dihydrochloride, identified by the chemical compound identifier CAS No. 143924-45-2, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential pharmacological properties. This compound, featuring a piperidine ring linked to a pyridine moiety, serves as a valuable scaffold for the development of novel therapeutic agents. The presence of both nitrogen-rich heterocycles enhances its interaction with biological targets, making it a promising candidate for drug discovery initiatives.
The dihydrochloride salt form of 2-(Piperidin-4-yl)pyridine improves its solubility in aqueous media, facilitating its use in biochemical assays and pharmaceutical formulations. This attribute is particularly advantageous for in vitro and in vivo studies, where solubility plays a critical role in drug efficacy and bioavailability. The compound’s structural features allow for modifications at multiple positions, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and structure-based drug design have highlighted the significance of piperidine-pyridine hybrids in medicinal chemistry. Studies indicate that such compounds exhibit favorable interactions with enzymes and receptors, making them ideal for targeting neurological disorders, inflammatory conditions, and oncological diseases. The 4-position substitution on the piperidine ring in 2-(Piperidin-4-yl)pyridine dihydrochloride is particularly noteworthy, as it provides a strategic site for functionalization to enhance binding affinity and selectivity.
In the realm of chemical biology, researchers have leveraged 2-(Piperidin-4-yl)pyridine dihydrochloride to explore the mechanisms of various biological pathways. Its ability to modulate protein-protein interactions has been exploited in the development of small-molecule inhibitors for kinases and other signaling proteins. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for cancers by inhibiting aberrant signaling pathways associated with tumor growth.
The integration of machine learning algorithms into drug discovery has further accelerated the exploration of 2-(Piperidin-4-yl)pyridine dihydrochloride derivatives. Predictive models have identified novel analogs with enhanced binding affinities to target proteins, streamlining the optimization process. These computational approaches have been complemented by experimental validations, where X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of these compounds.
One notable application of 2-(Piperidin-4-yl)pyridine dihydrochloride is in the development of antiviral agents. The structural motif has been found to interfere with viral replication by inhibiting key enzymes involved in viral polymerization. Preliminary studies suggest that modifications at the pyridine ring can enhance antiviral activity while minimizing off-target effects. This has opened up new avenues for treating emerging viral infections, where rapid development of effective antivirals is crucial.
The compound’s versatility also extends to its role as an intermediate in synthesizing more complex molecules. Chemists have utilized 2-(Piperidin-4-yl)pyridine dihydrochloride as a building block for creating libraries of diverse scaffolds for high-throughput screening (HTS). This approach has led to the identification of several hit compounds with therapeutic potential, underscoring its importance in synthetic medicinal chemistry.
Regulatory considerations play a pivotal role in the commercialization of drugs derived from 2-(Piperidin-4-yl)pyridine dihydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, rigorous toxicological assessments are conducted to evaluate the safety profiles of derivative compounds before they enter clinical trials. These efforts are essential for ensuring patient safety and regulatory approval.
The future prospects of 2-(Piperidin-4-yl)pyridine dihydrochloride are promising, with ongoing research focusing on expanding its therapeutic applications. Innovations in drug delivery systems, such as nanotechnology-based formulations, may further enhance the efficacy of drugs incorporating this scaffold. Collaborative efforts between academia and industry are expected to drive advancements by combining expertise in synthetic chemistry, pharmacology, and biotechnology.
In conclusion, 2-(Piperidin-4-yl)pyridine dihydrochloride (CAS No. 143924-45-2) represents a significant advancement in medicinal chemistry due to its structural versatility and potential therapeutic applications. Its role as a scaffold for drug development continues to evolve with emerging research findings, making it a cornerstone in modern pharmaceutical innovation.
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